Cas no 758679-97-9 (CID-2858522)

CID-2858522 structure
CID-2858522 structure
Nome del prodotto:CID-2858522
Numero CAS:758679-97-9
MF:C28H39N3O3
MW:465.627567529678
MDL:MFCD20755108
CID:842213
PubChem ID:329825572

CID-2858522 Proprietà chimiche e fisiche

Nomi e identificatori

    • CID-2858522
    • 1-(3,5-Di-tert-butyl-4-hydroxyphenyl)-2-(2-(3-hydroxypropylamino)-5,6-dimethyl-1H-benzo[d]imidazol-1-yl)ethanone
    • 1-(3,5-ditert-butyl-4-hydroxyphenyl)-2-[2-(3-hydroxypropylamino)-5,6-dimethylbenzimidazol-1-yl]ethanone
    • 1-[3,5-Bis(1,1-diMethylethyl)-4-hydroxyphenyl]-2-[2-[(3-hydroxypropyl)aMino]-5,6-diMethyl-1H-benziMidazol-1-yl]-ethanone
    • CID 2858522
    • CID2858522
    • 100844
    • 1-(3,5-Di-tert-butyl-4-hydroxyphenyl)-2-(2-(3-hydroxypropylamino)-5,6-dimethyl-1H-benzo[d]imid
    • Ethanone, 1-[3,5-bis(1,1-dimethylethyl)-4-hydroxyphenyl]-2-[2-[(3-hydroxypropyl)amino]-5,6-dimethyl-1H-benzimidazol-1-yl]-
    • CID 2858522,Nuclear factor-kappaB,CID-2858522,NF-κB,Nuclear factor-κB,inhibit,CID2858522,Inhibitor
    • CBMicro_026940
    • BDBM50308020
    • Q27164783
    • 1-(3,5-ditert-butyl-4-hydroxyphenyl)-2-[2-(3-hydroxypropylamino)-5,6-dimethyl-1-benzimidazolyl]ethanone
    • CHEMBL-374350
    • AKOS005746877
    • AB90512
    • NCGC00370721-09
    • UNII-Z744D8S6JG
    • MLS001362415
    • SMR000855725
    • MLS001362416
    • CID2858522, >=98% (HPLC)
    • NCGC00370721-04
    • CS-1093
    • HY-15530
    • Ethanone, 1-(3,5-bis(1,1-dimethylethyl)-4-hydroxyphenyl)-2-(2-((3-hydroxypropyl)amino)-5,6-dimethyl-1H-benzimidazol-1-yl)-
    • Z744D8S6JG
    • BCP06877
    • CHEBI:93053
    • ML029
    • 1-(3,5-Di-tert-butyl-4-hydroxyphenyl)-2-(2-(3-hydroxypropylamino)-5,6-dimethyl-1H-benzo(d)imidazol-1-yl)ethanone
    • 1-(3,5-Bis(1,1-dimethylethyl)-4-hydroxyphenyl)-2-(2-((3-hydroxypropyl)amino)-5,6-dimethyl-1H-benzimidazol-1-yl)ethanone
    • 758679-97-9
    • cid_2858523
    • DTXSID30386304
    • AC-37084
    • F84884
    • 1-[3,5-Bis(1,1-dimethylethyl)-4-hydroxyphenyl]-2-[2-[(3-hydroxypropyl)amino]-5,6-dimethyl-1H-benzimidazol-1-yl]ethanone
    • 1-(3, 5-di-tert-butyl-4-hydroxyphenyl)-2-(2-(3-hydroxypropylamino)-5,6-dimethyl-1H-benzo[d]imidazol-1-yl)ethanone
    • 2-(2-(3-Hydroxypropylamino)-5,6-dimethyl-1H-benzo[d]-imidazol-1-yl)-1-(3,5-di-tert-butyl-4-hydroxyphenyl)ethanone
    • SCHEMBL1059226
    • CHEMBL374350
    • NCGC00370721-05
    • DB-301221
    • 1-(3,5-di-tert-butyl-4-hydroxyphenyl)-2-{2-[(3-hydroxypropyl)amino]-5,6-dimethyl-1H-benzimidazol-1-yl}ethanone
    • STL137695
    • CID-2858522?
    • MDL: MFCD20755108
    • Inchi: InChI=1S/C28H39N3O3/c1-17-12-22-23(13-18(17)2)31(26(30-22)29-10-9-11-32)16-24(33)19-14-20(27(3,4)5)25(34)21(15-19)28(6,7)8/h12-15,32,34H,9-11,16H2,1-8H3,(H,29,30)
    • Chiave InChI: CYCGGKILBWERDJ-UHFFFAOYSA-N
    • Sorrisi: CC1=C(C)C=C2N=C(NCCCO)N(CC(C3=CC(C(C)(C)C)=C(O)C(C(C)(C)C)=C3)=O)C2=C1

Proprietà calcolate

  • Massa esatta: 465.29914211g/mol
  • Massa monoisotopica: 465.29914211g/mol
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 3
  • Conta accettatore di obbligazioni idrogeno: 6
  • Conta atomi pesanti: 34
  • Conta legami ruotabili: 8
  • Complessità: 661
  • Conteggio di unità legate in modo Covalent: 1
  • Conto di stereocentri atomici definito: 0
  • Conta stereocentri atomici non definiti: 0
  • Conto stereocentrico definito delle obbligazioni: 0
  • Conto stereocenter di bond non definito: 0
  • XLogP3: 7.2
  • Superficie polare topologica: 87.4Ų

Proprietà sperimentali

  • Densità: 1.12±0.1 g/cm3(Predicted)
  • Punto di ebollizione: 618.9±65.0 °C(Predicted)
  • Solubilità: DMSO: soluble2mg/mL, clear (warmed)
  • pka: 8.46±0.40(Predicted)

CID-2858522 Informazioni sulla sicurezza

  • Simbolo: GHS06
  • Parola segnale:Danger
  • Dichiarazione di pericolo: H301-H413
  • Dichiarazione di avvertimento: P301 + P310
  • Numero di trasporto dei materiali pericolosi:UN 2811 6.1 / PGIII
  • WGK Germania:3
  • Codice categoria di pericolo: 25
  • Istruzioni di sicurezza: 45
  • Identificazione dei materiali pericolosi: T
  • Condizioni di conservazione:Powder -20°C 3 years   4°C 2 years In solvent -80°C 6 months   -20°C 1 month

CID-2858522 Prezzodi più >>

Impresa No. Nome del prodotto Cas No. Purezza Specificazione Prezzo ora di aggiornamento Inchiesta
ChemScence
CS-1093-5mg
CID-2858522
758679-97-9 95.96%
5mg
$67.0 2022-04-26
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd.
C877508-5mg
CID-2858522
758679-97-9 ≥96%
5mg
¥2,711.70 2022-09-02
WU HAN AN JIE KAI Biomedical Technology Co., Ltd.
ajci19988-5mg
CID-2858522
758679-97-9 98%
5mg
¥2176.00 2023-09-09
WU HAN AN JIE KAI Biomedical Technology Co., Ltd.
ajci19988-10mg
CID-2858522
758679-97-9 98%
10mg
¥2880.00 2023-09-09
Advanced ChemBlocks
O32762-5MG
1-(3,5-Di-tert-butyl-4-hydroxyphenyl)-2-(2-(3-hydroxypropylamino)-5,6-dimethyl-1H-benzo[d]imidazol-1-yl)ethanone
758679-97-9 98%
5MG
$140 2023-09-15
Advanced ChemBlocks
O32762-25MG
1-(3,5-Di-tert-butyl-4-hydroxyphenyl)-2-(2-(3-hydroxypropylamino)-5,6-dimethyl-1H-benzo[d]imidazol-1-yl)ethanone
758679-97-9 98%
25MG
$395 2023-09-15
eNovation Chemicals LLC
Y1256645-5mg
CID-2858522
758679-97-9 95%
5mg
$385 2024-06-06
Advanced ChemBlocks
O32762-1G
1-(3,5-Di-tert-butyl-4-hydroxyphenyl)-2-(2-(3-hydroxypropylamino)-5,6-dimethyl-1H-benzo[d]imidazol-1-yl)ethanone
758679-97-9 98%
1G
$4,190 2023-09-15
DC Chemicals
DC8849-100mg
CID-2858522
758679-97-9 >98%
100mg
$500.0 2023-09-15
A2B Chem LLC
AH51048-1000mg
CID-2858522
758679-97-9
1000mg
$3051.00 2024-04-19
Fornitori consigliati
atkchemica
(CAS:758679-97-9)CID-2858522
CL2560
Purezza:95%+
Quantità:1g/5g/10g/100g
Prezzo ($):Inchiesta
Amadis Chemical Company Limited
(CAS:758679-97-9)CID-2858522
A1037774
Purezza:99%/99%/99%/99%/99%
Quantità:5mg/10mg/25mg/50mg/100mg
Prezzo ($):150.0/256.0/511.0/868.0/1474.0